molecular formula C14H20O4 B7999293 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol

Cat. No.: B7999293
M. Wt: 252.31 g/mol
InChI Key: MVGZVDVWPMXKCH-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol is a secondary alcohol characterized by a 1,3-dioxanyl ring attached to the third carbon of a propanol backbone and a 4-methoxyphenyl group at the first carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its structural complexity necessitates specialized synthetic routes, such as reductive alkylation or tritylation, as observed in analogous compounds .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,13-15H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZVDVWPMXKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol typically involves the reaction of 4-methoxybenzaldehyde with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring. This intermediate is then subjected to further reactions to introduce the propanol group. Common reagents used in these reactions include sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at C1 Substituent at C3 Molecular Weight (g/mol) Notable Properties/Applications
3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol 4-Methoxyphenyl 1,3-Dioxanyl ~280 (estimated) Intermediate in agrochemical synthesis
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3,4-Dimethylphenyl 1,3-Dioxanyl 294.38 Research use; enhanced lipophilicity
3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol 3-Furyl 1,3-Dioxanyl 238.27 Potential heterocyclic drug precursor
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1-propanol 4-Methoxyphenyl 4-Nitrophenyl 301.30 Dehydration challenges in synthesis

Key Findings :

  • Electronic Effects : The 4-methoxyphenyl group in the target compound enhances solubility in polar solvents compared to the 3,4-dimethylphenyl analogue, which exhibits higher lipophilicity due to methyl groups .
  • Synthetic Utility : The 3-furyl analogue (Table 1) demonstrates versatility in forming heterocyclic derivatives, whereas the nitro-substituted variant () faces instability during dehydration, limiting its synthetic applications.

Compounds with Simplified Backbones or Alternative Rings

Table 2: Impact of Backbone and Ring Modifications

Compound Name Core Structure Functional Groups Stability Notes
3-(4-Methoxyphenyl)propan-1-ol Propanol 4-Methoxyphenyl Prone to oxidation
3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]propanol Dioxolane-propanol hybrid 2,2-Dimethyl-dioxolane Enhanced thermal stability
NKI 42455 (2-(1-imidazolyl)-1-(4-methoxyphenyl)-2-methyl-1-propanol) Propanol with imidazole Imidazole, methyl Insecticidal activity

Key Findings :

  • Oxidation Resistance : The 1,3-dioxanyl ring in the target compound improves stability compared to the simpler 3-(4-methoxyphenyl)propan-1-ol, which lacks protective ether groups.
  • Biological Activity : NKI 42455 (Table 2) demonstrates insecticidal properties due to the imidazole moiety, a feature absent in the target compound.

Key Findings :

  • The target compound’s safety profile aligns with structurally related diols and propanol derivatives, requiring standard laboratory precautions despite lacking explicit hazard data.

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